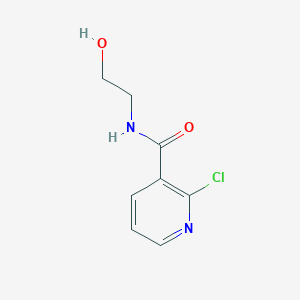

2-Chloro-N-(2-hydroxyethyl)nicotinamide

Description

2-Chloro-N-(2-hydroxyethyl)nicotinamide is a nicotinamide derivative characterized by a chloro substituent at the pyridine ring’s 2-position and a 2-hydroxyethyl carboxamide group. Its synthesis involves reacting 2-chloronicotinic acid derivatives with 2-hydroxyethylamine, followed by cyclization using agents like triphosgene. However, the ring-closure step yields low efficiencies (27% for propyl and 20% for benzyl derivatives), highlighting challenges in its synthetic pathway .

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-7-6(2-1-3-10-7)8(13)11-4-5-12/h1-3,12H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBNXYQZRKROLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(2-hydroxyethyl)nicotinamide Intermediate

The core intermediate, N-(2-hydroxyethyl)nicotinamide, is prepared by reacting methyl nicotinate or ethyl nicotinate with monoethanolamine under solvent-free or solvent-assisted conditions:

Solvent-free amidation : Methyl nicotinate (solid) is mixed with liquid monoethanolamine and heated at 60°C under stirring for approximately 4 hours. This method avoids solvents, reduces reaction time, and yields high purity product without complex purification steps. The reaction proceeds smoothly, producing a white solid N-(2-hydroxyethyl)nicotinamide with yields up to 97% and melting point 78-80°C. Post-reaction, isopropyl alcohol and isopropyl ether are used for crystallization and purification steps, ensuring high purity and crystalline form characterized by XRD and NMR analyses.

Solvent-assisted amidation : Ethyl nicotinate is reacted with ethanolamine in anhydrous ethanol or toluene at elevated temperatures (up to 125°C) for several hours (typically 4 hours). After completion, vacuum distillation removes solvents and by-products, yielding the hydroxyethyl nicotinamide intermediate.

| Parameter | Solvent-Free Method | Solvent-Assisted Method |

|---|---|---|

| Starting Material | Methyl nicotinate | Ethyl nicotinate |

| Amino Component | Monoethanolamine | Ethanolamine |

| Temperature | 60°C | 125°C |

| Reaction Time | 4 hours | 4 hours |

| Purification | Crystallization with isopropyl ether | Vacuum distillation |

| Yield | ~97% | High (not precisely specified) |

| Product Form | White crystalline solid | Solid |

Alternative Synthetic Routes and Notes

- The amidation reaction is generally carried out by mixing the nicotinic acid ester (or 2-chloronicotinic acid ester) with 2-aminoethanol and heating under controlled temperature and stirring conditions.

- Solvent-free conditions are preferred industrially due to environmental and economic benefits.

- Reaction times vary from 30 minutes to 10 hours depending on temperature and reactant ratios, with 4 hours at 60°C being optimal for high yield and purity.

- Post-reaction crystallization using isopropyl alcohol and isopropyl ether enhances purity and facilitates isolation of the product as a crystalline solid.

- Analytical techniques such as NMR and XRD confirm the chemical structure and crystalline form of the product.

| Step | Conditions | Notes |

|---|---|---|

| Amidation (solvent-free) | 60°C, 4 hours, methyl nicotinate + monoethanolamine | High yield, no solvent, simple purification |

| Amidation (solvent-assisted) | 125°C, 4 hours, ethyl nicotinate + ethanolamine | Requires solvent removal by distillation |

| Crystallization | Isopropyl alcohol/ether, cooling from 60°C to 5°C | Produces white crystalline product |

| Chlorination (if required) | Starting from 2-chloronicotinic acid derivatives | Preferred for introducing 2-chloro group |

- The solvent-free amidation method significantly reduces reaction time and purification complexity compared to traditional solvent-based syntheses.

- The crystalline form obtained by the described crystallization method shows consistent melting point and XRD patterns, indicating reproducible product quality.

- The process is scalable and suitable for industrial manufacture of intermediates used in pharmaceutical synthesis, including vasodilators like nicorandil.

- Avoiding solvents aligns with green chemistry principles, reducing waste and environmental impact.

The preparation of 2-chloro-N-(2-hydroxyethyl)nicotinamide is efficiently achieved via amidation of 2-chloronicotinic acid esters with 2-aminoethanol, preferably under solvent-free conditions at moderate temperatures (~60°C) for 4 hours. Post-reaction crystallization using isopropyl alcohol and ether affords high purity crystalline product with excellent yield. This method offers industrial advantages in terms of simplicity, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-hydroxyethyl)nicotinamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions include various nicotinamide derivatives with altered functional groups, which can have different biological and chemical properties .

Scientific Research Applications

2-Chloro-N-(2-hydroxyethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and influence cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analog: 2-Chloro-N-(phenylcarbamoyl)nicotinamide

- Structure : Replaces the hydroxyethyl group with a phenylcarbamoyl moiety.

- Role : Used as a precursor in synthesizing pyrido[2,3-d]pyrimidines, similar to the target compound.

Structural Analog: 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide

- Structure : Features a 3-chloro-2-methylphenyl substituent.

- Properties : Molecular weight = 262.69 g/mol; categorized as an impurity in pharmaceutical contexts (e.g., Clonixin production).

- Comparison : The bulky 3-chloro-2-methylphenyl group may reduce solubility but increase lipophilicity, affecting bioavailability .

Structural Analog: Boscalid (2-Chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide)

Structural Analog: N-(2-Hydroxyethyl)nicotinamide

- Structure : Lacks the 2-chloro substituent on the pyridine ring.

- Properties : Molecular weight = 166.18 g/mol; higher solubility due to the absence of the chloro group.

- Functional Impact : Demonstrates how chloro removal alters electronic properties and biological interactions .

Data Tables: Comparative Analysis

Table 1. Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-Chloro-N-(2-hydroxyethyl)nicotinamide | C₈H₈ClN₂O₂ | 200.62 | 2-chloro, 2-hydroxyethylamide |

| 2-Chloro-N-(phenylcarbamoyl)nicotinamide | C₁₃H₁₀ClN₃O₂ | 283.69 | 2-chloro, phenylcarbamoyl |

| Boscalid | C₁₈H₁₂Cl₂N₂O | 343.21 | 2-chloro, 4'-chlorobiphenyl-2-yl |

| N-(2-Hydroxyethyl)nicotinamide | C₈H₁₀N₂O₂ | 166.18 | 2-hydroxyethylamide |

Key Findings and Implications

- Substituent Effects : The 2-hydroxyethyl group in the target compound enhances hydrophilicity but may limit membrane permeability compared to aromatic substituents in analogs like Boscalid.

- Synthetic Challenges : Low yields in cyclization steps (e.g., 20–27%) suggest reactivity limitations compared to simpler analogs like N-(2-hydroxyethyl)nicotinamide .

- Biological Relevance : Structural variations significantly alter target specificity. For instance, Boscalid’s biphenyl system confers fungicidal activity, while the hydroxyethyl analog’s role remains exploratory .

Biological Activity

2-Chloro-N-(2-hydroxyethyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities. This compound is part of a broader class of nicotinamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 202.63 g/mol

- IUPAC Name : 2-Chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide

This compound features a chlorine atom, which may influence its biological activity by affecting binding affinities to various targets.

Antimicrobial Activity

Recent studies have indicated that nicotinamide derivatives exhibit significant antimicrobial properties. For instance, Kafa et al. demonstrated that various synthesized nicotinamide derivatives, including those similar to this compound, showed promising in vitro antimicrobial activity against several bacterial strains . The specific mechanisms by which these compounds exert their antimicrobial effects often involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme critical in NAD+ biosynthesis. This inhibition can lead to reduced NAD+ levels in cells, affecting cellular metabolism and energy production .

- Cellular Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.

Case Study: Anticancer Potential

In a study evaluating the anticancer potential of nicotinamide derivatives, it was found that compounds structurally related to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study highlighted the importance of the chlorine substituent in enhancing the selectivity and potency of these compounds against tumor cells .

Comparative Analysis of Biological Activity

A comparative analysis was conducted on various nicotinamide derivatives, including this compound. The results are summarized in the following table:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Nampt inhibition, metabolic disruption |

| N-(3-hydroxypropyl)nicotinamide | Low | Moderate | Cell cycle arrest |

| N-(4-methoxyphenyl)nicotinamide | High | Moderate | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-(2-hydroxyethyl)nicotinamide, and how can reaction conditions be optimized for purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or amidation. For example, reacting 2-chloronicotinic acid chloride with 2-hydroxyethylamine in anhydrous dichloromethane under nitrogen atmosphere. Optimization includes:

- Temperature control (0–5°C) to minimize side reactions.

- Use of triethylamine as a base to neutralize HCl byproducts.

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Characterize purity via HPLC (C18 column, UV detection at 254 nm) and melting point analysis.

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software suite:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), detector distance 40 mm, φ and ω scans.

- Refinement : Full-matrix least-squares on F² with SHELXL. Hydrogen atoms placed geometrically (riding model, Uiso = 1.2Ueq parent).

- Key Data : Monoclinic system (space group P21/n), unit cell dimensions (e.g., a = 7.918 Å, β = 103.4°), R-factor < 0.04 .

- Structural Insights : Planar acyl urea bridges (torsion angles ~178°) and intramolecular hydrogen bonds (N–H···O, ~2.8 Å) stabilize the conformation .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- Techniques :

- NMR : ¹H NMR (DMSO-d6) peaks at δ 8.8 (pyridine H), δ 4.2 (–CH2OH), δ 3.6 (–NH–).

- IR : Stretching bands at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity.

- Docking Studies : Use AutoDock Vina with fungal cytochrome bc1 complex (PDB: 3CX5). Key interactions: Chlorine atom with Val201 residue (binding affinity ~−8.2 kcal/mol) .

Q. What strategies address contradictions in crystallographic and spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in reported bond lengths (e.g., C–Cl: 1.73 Å vs. 1.70 Å):

- Cross-Verification : Re-refine SCXRD data with alternate software (Olex2 vs. SHELXTL).

- Dynamic Effects : Analyze temperature-dependent XRD to assess thermal motion contributions.

- Complementary Techniques : Pair SCXRD with solid-state NMR to resolve polymorphism .

Q. How does the environmental fate of this compound compare to structurally related agrochemicals (e.g., boscalid)?

- Degradation Pathways :

- Hydrolysis : t₁/₂ ~15 days at pH 7 (vs. boscalid: t₁/₂ ~100 days).

- Photolysis : UV irradiation generates dechlorinated byproducts (LC-MS/MS identification).

- Ecotoxicity : Aquatic LC50 (96 h) for Daphnia magna: ~5.3 mg/L, less toxic than boscalid (EC50 ~0.016 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.